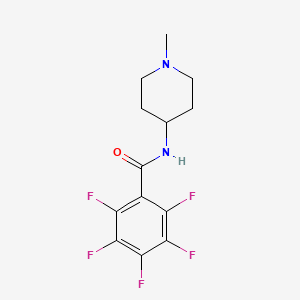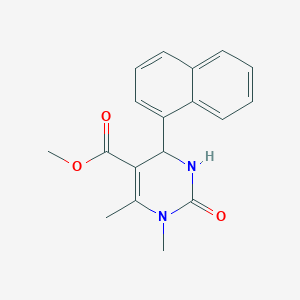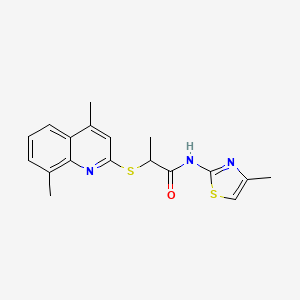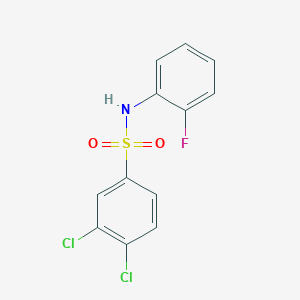
2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a piperidinyl group attached to the amide nitrogen. The molecular formula of this compound is C13H13F5N2O, and it has a molecular weight of 308.247 Da .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide typically involves the following steps:
Fluorination of Benzene Ring:
Formation of Piperidinyl Group: The piperidinyl group can be synthesized by reacting 4-piperidone with methylamine under reductive amination conditions.
Amide Bond Formation: The final step involves the coupling of the fluorinated benzene derivative with the piperidinyl group through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: The piperidinyl group can be oxidized to a lactam using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acetone solutions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various nucleophiles.
Reduction: Corresponding amines.
Oxidation: Lactams or other oxidized derivatives.
科学的研究の応用
2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of multiple fluorine atoms.
作用機序
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidinyl group may interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Lacks the piperidinyl group, making it less versatile in biological applications.
2,3,4,5,6-Pentafluorotoluene: Contains a methyl group instead of an amide, leading to different chemical reactivity and applications.
2,3,4,5,6-Pentafluoro-N-{[1-(pentafluorobenzoyl)-4-piperidinyl]methyl}benzamide: A more complex derivative with additional fluorinated groups, potentially offering enhanced properties.
Uniqueness
2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide is unique due to the combination of multiple fluorine atoms and the piperidinyl group. This structure provides a balance of chemical stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O/c1-20-4-2-6(3-5-20)19-13(21)7-8(14)10(16)12(18)11(17)9(7)15/h6H,2-5H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVHXMIUSNTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![N-methyl-4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5110490.png)
![1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B5110510.png)



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)
![N-(2-amino-2-oxoethyl)-2-[2,6,6-trimethyl-1-(2-methylpropyl)-4-oxo-5,7-dihydroindol-3-yl]acetamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)
![6-Hydroxy-1-(3-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5110553.png)
![N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5110571.png)
![[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate](/img/structure/B5110572.png)
